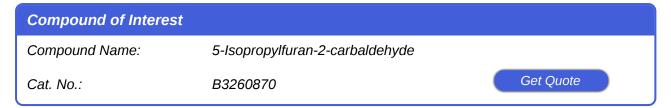


An In-depth Technical Guide to 5-Isopropylfuran-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological activities of **5-Isopropylfuran-2-carbaldehyde**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

5-Isopropylfuran-2-carbaldehyde, also known as 5-isopropylfurfural, is an organic compound belonging to the furan derivative class. Its core structure consists of a furan ring substituted with an isopropyl group at the 5-position and an aldehyde (carbaldehyde) group at the 2-position.

Physicochemical Data

While specific experimentally determined physical properties for **5-Isopropylfuran-2-carbaldehyde** are not readily available in the literature, computed data from reputable chemical databases provide valuable estimates.



Property	Value	Source
Molecular Formula	C ₈ H ₁₀ O ₂	PubChem[1]
Molecular Weight	138.16 g/mol	PubChem[1]
IUPAC Name	5-propan-2-ylfuran-2- carbaldehyde	PubChem[1]
XLogP3	1.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	138.068079557 Da	PubChem[1]
Topological Polar Surface Area	30.2 Ų	PubChem[1]

Synthesis and Purification

A common synthetic route to **5-Isopropylfuran-2-carbaldehyde** involves the functionalization of furan-2-carbaldehyde derivatives. One potential method is through a Friedel-Crafts alkylation reaction, where an isopropyl group is introduced onto the furan ring using an isopropyl halide or alcohol in the presence of an acid catalyst.

General Experimental Protocol: Friedel-Crafts Alkylation

- Reaction Setup: To a solution of furan-2-carbaldehyde in a suitable inert solvent (e.g., dichloromethane, nitrobenzene), a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is added under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Alkylating Agent: An isopropyl halide (e.g., 2-chloropropane or 2-bromopropane)
 is added dropwise to the stirred reaction mixture at a controlled temperature, typically
 between 0 °C and room temperature.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).



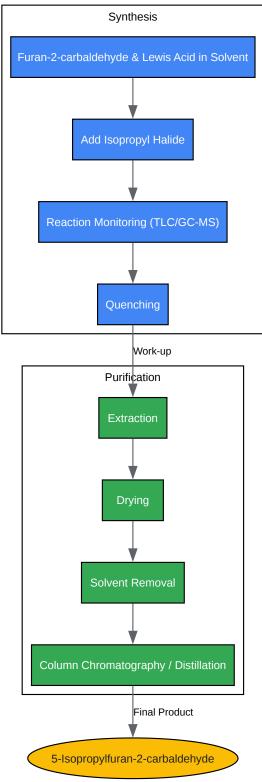




- Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water or a dilute acid solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.



General Workflow for Synthesis and Purification



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A generalized workflow for the synthesis and purification of **5-Isopropylfuran-2-carbaldehyde**.



Chemical Reactivity

The chemical reactivity of **5-Isopropylfuran-2-carbaldehyde** is primarily dictated by the aldehyde functional group and the furan ring.

- Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid,
 5-isopropylfuran-2-carboxylic acid, using common oxidizing agents.
- Reduction: The aldehyde can be reduced to the corresponding alcohol, (5-isopropylfuran-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: The furan ring can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing isopropyl and aldehyde groups.

Spectroscopic Data

While a complete, experimentally verified spectrum for **5-Isopropylfuran-2-carbaldehyde** is not available, general spectroscopic features for furan aldehydes can be inferred.

- ¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.6 ppm.[2] The protons on the furan ring and the isopropyl group would appear in the aromatic and aliphatic regions, respectively.
- 13C NMR: The carbonyl carbon of the aldehyde group would be observed in the downfield region, typically around 170-190 ppm. The carbons of the furan ring and the isopropyl group would appear at characteristic chemical shifts.
- Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1650-1700 cm⁻¹. C-H stretching vibrations for the furan ring and the isopropyl group, as well as C-O stretching of the furan ring, would also be present.

Potential Biological Activities and Signaling Pathways



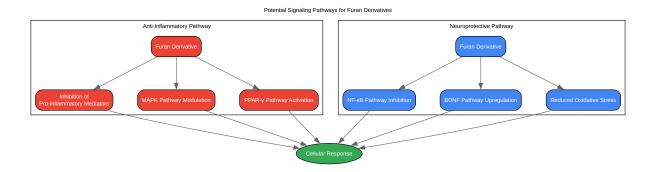
Furan derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific studies on **5-Isopropylfuran-2-carbaldehyde** are limited, research on related furan compounds suggests potential anti-inflammatory and neuroprotective effects.[3][4]

Anti-Inflammatory Activity

Furan derivatives have been shown to exhibit anti-inflammatory effects through various mechanisms, including the suppression of pro-inflammatory mediators.[3] These compounds may modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-y) pathways.[3]

Neuroprotective Effects

Some furan-containing compounds have demonstrated neuroprotective properties.[4] The proposed mechanisms often involve the modulation of inflammatory responses in the brain and the protection of neurons from oxidative stress. A potential signaling pathway that could be influenced by such compounds is the nuclear factor-kappa B (NF-kB) signaling pathway, which plays a crucial role in inflammation. Additionally, the brain-derived neurotrophic factor (BDNF) pathway, essential for neuronal survival and plasticity, could be a target.[5]





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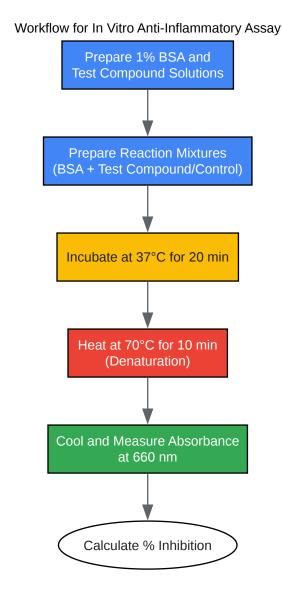
Potential signaling pathways modulated by furan derivatives, leading to anti-inflammatory and neuroprotective effects.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Albumin Denaturation Inhibition)

This protocol provides a general method for assessing the in vitro anti-inflammatory activity of a compound by measuring the inhibition of heat-induced albumin denaturation.

- Preparation of Solutions:
 - Prepare a 1% aqueous solution of bovine serum albumin (BSA).
 - Prepare stock solutions of the test compound (e.g., 5-Isopropylfuran-2-carbaldehyde)
 and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g.,
 DMSO).
- Reaction Mixture: In separate test tubes, add 5 mL of the 1% BSA solution and varying concentrations of the test compound and standard drug. A control tube should contain only the BSA solution and the solvent.
- Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
- Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
- Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
- Calculation: The percentage inhibition of denaturation is calculated using the formula: %
 Inhibition = [(Absorbance of Control Absorbance of Test) / Absorbance of Control] x 100





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A workflow diagram for the in vitro anti-inflammatory assay using the albumin denaturation method.

Conclusion

5-Isopropylfuran-2-carbaldehyde is a versatile chemical intermediate with potential applications in organic synthesis and drug discovery. While further experimental validation of its physical and biological properties is required, the existing data on related furan derivatives suggests that it may possess valuable anti-inflammatory and neuroprotective activities. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar compounds.



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